3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Overview
Description
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is a unique organophosphorus compound characterized by its spirocyclic structure. This compound is notable for its applications in various fields, including organic synthesis and material science .
Preparation Methods
The synthesis of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of pentaerythritol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and phenols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane has several scientific research applications:
Material Science: The compound is utilized in the development of flame retardants for polymeric materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves its ability to interact with various molecular targets. The spirocyclic structure allows it to form stable complexes with metal ions and other molecules, which can influence biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane include:
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Used as an antioxidant for polymers.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Functions as an antioxidant and reducing agent.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O4P2/c6-12-8-1-5(2-9-12)3-10-13(7)11-4-5/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUMEUDRBMWIBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COP(O1)Cl)COP(OC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O4P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884001 | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3643-70-7 | |
Record name | 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3643-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003643707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane and what are its key structural features?
A1: this compound consists of two six-membered rings connected by a spiro phosphorus atom. Each ring contains two oxygen atoms and a phosphorus atom. The phosphorus atoms at positions 3 and 9 carry a chlorine atom and a double-bonded oxygen atom. The six-membered rings adopt chair conformations. []
Q2: What are the typical reactions this compound can undergo?
A2: this compound is susceptible to hydrolysis, particularly in heated aqueous sodium carbonate, yielding 3,9-dihydroxy-2,4,8,10-tetraoxa-3, 9-diphosphaspiro[5. 5]undecane-3, 9-disulfide upon acidification. [] It can also react with nucleophiles like phenoxides and amines, replacing the chlorine atoms. [] Additionally, it reacts with potassium fluoride in dioxane to form the corresponding thio-phosphorofluoridate. [] Chlorination of this compound leads to ring-opening and formation of an acyclic product, 4, 4-bis(chloromethyl)-1, 1, 7, 7-tetrachloro-2, 6-dioxa-1, 7-di-phosphaheptane-1, 7-dioxide. []
Q3: What are the applications of this compound and its derivatives?
A3: this compound serves as a valuable precursor in synthesizing various organophosphorus compounds. For instance, it acts as an intermediate in the production of a novel flame retardant (SPDH) used to enhance the flame retardancy of ethylene-vinyl acetate copolymer (EVM) rubber/aluminum hydroxide (ATH) composites. []
Q4: What is known about the solubility of this compound and related compounds?
A4: Research has investigated the solubility of this compound-3,9-dioxide in dichloromethane and acetic acid at different temperatures. [] Similar studies have explored the solubility of other related phosphaspirocyclic compounds in various solvents like acetonitrile, acetone, and ethyl acetate. []
Q5: What analytical techniques are used to characterize and study this compound?
A5: Several techniques are employed to analyze this compound and related compounds. These include:
- X-ray crystallography: This technique is used to determine the crystal structure and bond lengths within the molecule. []
- Fourier transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and characterize the compound's structure. []
- Nuclear magnetic resonance spectroscopy (NMR): NMR provides detailed information about the compound's structure and connectivity. []
- Thermogravimetric analysis (TGA): TGA analyzes the thermal stability and degradation patterns of the compound. []
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